molecular formula C26H20FNO4 B3017457 7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 904451-04-3

7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B3017457
CAS RN: 904451-04-3
M. Wt: 429.447
InChI Key: VPKWFGCOIDJKPT-UHFFFAOYSA-N
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Description

The compound "7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one" is a structurally complex molecule that appears to be related to various quinoline derivatives. Quinoline compounds have been extensively studied due to their diverse biological activities, including anticonvulsant, anti-inflammatory, and potential antiviral properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves starting materials such as hydroxyquinolinones or phenylethylaminophtalides, which undergo various cyclization reactions. For instance, 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized from 6-hydroxy-3,4-dihydro-1H-quinolin-2-one . Similarly, novel quinolin-2(1H)-ones were synthesized through reactions involving thiazolylmethyl groups . These methods may provide insights into the potential synthesis routes for the compound , although the specific synthesis details for "this compound" are not provided in the data.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting molecular structures, as evidenced by the crystal structures of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives . These structures can include chiral centers and are characterized by intermolecular hydrogen bonds and π-π interactions, which contribute to their biological activity. The presence of fluorine atoms can significantly influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Fluorinated quinolones are known to undergo photoinduced C-F bond cleavage, leading to heterolytic defluorination and the generation of aryl cations . This reactivity could be relevant to the compound due to the presence of a 4-fluorobenzyl moiety. Additionally, the synthesis of related compounds involves intramolecular Friedel-Crafts acylation, which could be a key step in the formation of the compound's core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For example, the solubility of certain fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer was found to exceed 50 mg ml-1 . The presence of electron-donating or withdrawing groups, such as methoxy or fluorine, can influence the compound's reactivity and stability . The compound "this compound" likely has unique properties due to its specific combination of functional groups, but detailed information on its physical and chemical properties is not available in the provided data.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of compounds with structural similarities, focusing on the cyclization of phenylethylaminophtalides and the characterization of these compounds through X-ray diffraction and NMR assignments. These studies not only demonstrate the potential of these compounds in the synthesis of complex molecular structures but also highlight the importance of theoretical studies, such as DFT calculations, to understand their reactivity and stability (Sobarzo-Sánchez et al., 2006).

Biological Applications

Several derivatives of quinoline and related heterocyclic compounds have been explored for their biological activities. For example, modifications of the quinolone-3-carboxylic acid scaffold, found in fluoroquinolones like ciprofloxacin, have been used to switch activity from antibacterial to anticancer, suggesting the adaptability of these structures for various therapeutic purposes (Ahadi et al., 2020). Additionally, the synthesis of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives and their evaluation for anticonvulsant activities demonstrate the potential of these compounds in the development of new pharmaceuticals (Xie et al., 2005).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of quinoline derivatives further underscores the significance of these compounds in medicinal chemistry. For instance, polyhalobenzonitrile quinazolin-4(3H)-one derivatives have shown promising antimicrobial activities against various bacterial and fungal strains (Shi et al., 2013). Moreover, fluorine-containing 6,7-dihydroindazolone derivatives have been synthesized and found to exhibit marked antiproliferative activity, suggesting their potential as anticancer agents (Khlebnikova et al., 2020).

properties

IUPAC Name

7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-15-3-6-18(9-16(15)2)25(29)21-13-28(12-17-4-7-19(27)8-5-17)22-11-24-23(31-14-32-24)10-20(22)26(21)30/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKWFGCOIDJKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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